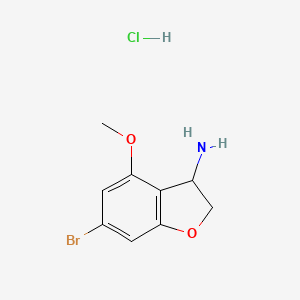
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of appropriately substituted precursors. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach is the proton quantum tunneling method, which offers high yield and fewer side reactions .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to obtain various benzofuran compounds with significant biological activities .
化学反応の分析
Types of Reactions
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Due to its potential anti-tumor and antibacterial properties, it is being investigated for therapeutic applications.
Industry: Benzofuran derivatives are used in the production of dyes, polymers, and other industrial materials.
作用機序
The mechanism of action of 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes them effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.
類似化合物との比較
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities and used in various medical applications.
Uniqueness
6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride stands out due to its unique combination of a bromine atom and a methoxy group, which may contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C9H11BrClNO2 |
|---|---|
分子量 |
280.54 g/mol |
IUPAC名 |
6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8;/h2-3,6H,4,11H2,1H3;1H |
InChIキー |
DANPHSRJYOZOJM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC2=C1C(CO2)N)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


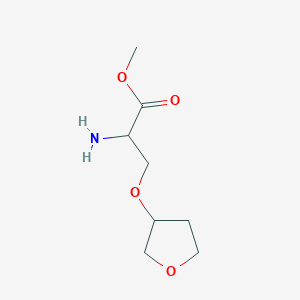
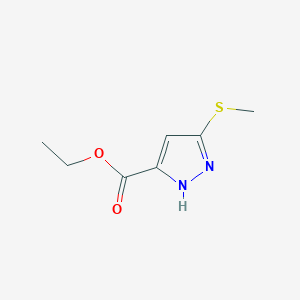
![6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13491756.png)
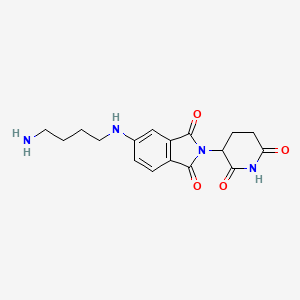
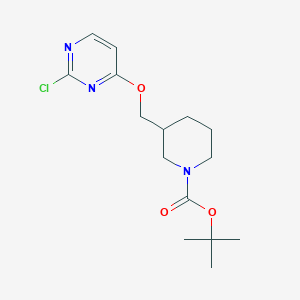
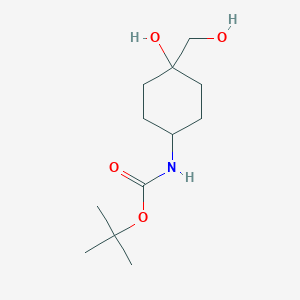
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
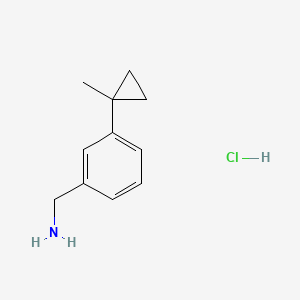
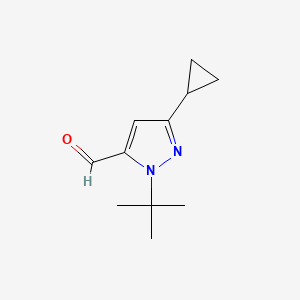

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
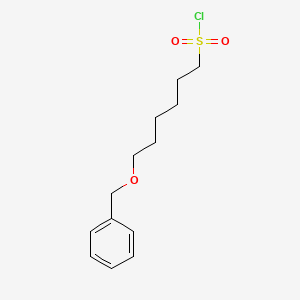
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
